1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is a complex organic compound that features a furan ring, a nitrophenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions, where a nitro group is introduced to the phenyl ring.
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions involving azides and nitriles.
Condensation reaction: The final step involves the condensation of the furan derivative with the tetrazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amine derivatives.
Substitution: Products may include various substituted furan derivatives.
Scientific Research Applications
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It can be used as a probe to study biological pathways involving furan and tetrazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan and tetrazole rings can interact with hydrophobic pockets in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also features a furan ring and a nitro group, but with different additional functional groups.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is unique due to its combination of a furan ring, a nitrophenyl group, and a tetrazole moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGPPLHHLJLCOR-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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